Technical Monograph: Methyl 5-oxo-2-tetrahydrofurancarboxylate
Technical Monograph: Methyl 5-oxo-2-tetrahydrofurancarboxylate
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
Methyl 5-oxo-2-tetrahydrofurancarboxylate (C₆H₈O₄) is a pivotal chiral building block in the synthesis of nucleoside analogues, modified sugars, and bioactive lactones. Structurally, it is the methyl ester of 5-oxo-2-tetrahydrofurancarboxylic acid, often derived from the "chiral pool" via Glutamic Acid. Its utility lies in its ability to transfer chirality from amino acids to heterocyclic scaffolds with high enantiomeric excess (ee), making it indispensable in the asymmetric synthesis of antiretroviral drugs and complex natural products like Amphidinolides.
This guide provides a definitive synonym ontology, a self-validating synthesis protocol based on the diazotization of L-glutamic acid, and a structural analysis of its stereochemical behavior.
Chemical Ontology & Synonym List
The nomenclature for this compound is often inconsistent across chemical vendors and literature, leading to confusion between the free acid, the ester, and various numbering systems. The table below consolidates these identities.
Table 1: Chemical Identity & Nomenclature Map
| Category | Primary Identifier / Synonym | Notes |
| Common Name | Methyl 5-oxo-2-tetrahydrofurancarboxylate | Preferred technical name. |
| IUPAC Name | Methyl 5-oxotetrahydrofuran-2-carboxylate | Official IUPAC designation. |
| Alternative IUPAC | Methyl 5-oxooxolane-2-carboxylate | "Oxolane" is the systematic name for THF. |
| Chemical Abstract | 2-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester | CAS Index Name format.[1] |
| Misnomers/Ambiguous | Methyl | Technically descriptive but non-standard. |
| Related Structure | Methyl 2-hydroxyglutarate lactone | Describes its metabolic derivation. |
Table 2: Stereochemical Registry (CAS Numbers)
| Stereochemistry | CAS Number | Description |
| (S)-Enantiomer | 21461-84-7 (Acid precursor)52075-14-6 (Methyl Ester) | Derived from L-Glutamic Acid . The most common chiral synthon. |
| (R)-Enantiomer | 53558-93-3 (Acid precursor) | Derived from D-Glutamic Acid . |
| Racemic | 3885-29-8 | Used when chirality is not required. |
Visualization: Synonym & Isomer Network
Figure 1: Ontology map distinguishing stereoisomers and nomenclature variations.
Structural Analysis & Stereochemistry
The utility of Methyl 5-oxo-2-tetrahydrofurancarboxylate in drug development is predicated on its chiral memory .
The "Retention" Mechanism
A critical aspect of synthesizing this molecule from Glutamic acid is the stereochemical outcome.
-
Reaction: Deamination of L-Glutamic acid (S-configuration) using Sodium Nitrite (
) and HCl.[1][2] -
Outcome: The product is (S)-5-oxo-2-tetrahydrofurancarboxylic acid.[1][2]
-
Mechanism: Unlike a standard
reaction which causes inversion, this reaction proceeds with retention of configuration . This occurs due to the neighboring group participation of the -carboxylate group, which forms a transient -lactone (or tight ion pair) intermediate. This effectively causes a "double inversion" (Retention).
Key Insight: If your synthesis results in racemization, the reaction temperature was likely too high (>5°C during addition) or the diazonium intermediate was destabilized.
Synthesis Protocol: The "Self-Validating" Workflow
This protocol describes the synthesis of the (S)-enantiomer, starting from L-Glutamic acid. This is a two-stage process: (1) Formation of the Lactone Acid, and (2) Methyl Esterification.
Stage 1: Oxidative Deamination & Cyclization
Objective: Convert L-Glutamic Acid to (S)-5-oxo-2-tetrahydrofurancarboxylic acid.
-
Reagent Setup:
-
Dissolve L-Glutamic Acid (10.0 g, 68 mmol) in Water (20 mL) .
-
Prepare a solution of
(7.0 g, 102 mmol) in Water (20 mL) . -
Prepare dilute HCl (10 mL conc. HCl in 40 mL water).
-
-
Reaction (Critical Control Point):
-
Cool the Glutamic acid solution to -5°C to 0°C (Ice/Salt bath).
-
Slowly add the
solution and HCl simultaneously dropwise. -
Validation: Ensure internal temp does not exceed 5°C to prevent side reactions (nitro-compound formation).
-
-
Workup:
-
Stir at Room Temperature (RT) for 12–18 hours.
-
Evaporate water under reduced pressure (<50°C) to obtain a residue.[1][2][3]
-
Extract residue with Ethyl Acetate (EtOAc) .[4] Filter off inorganic salts.
-
Dry organic layer over
and concentrate.[2] -
Yield Check: Expect a yellow oil/waxy solid (approx. 8.0 g, ~90% yield).
-
Stage 2: Methyl Esterification
Objective: Convert the acid to Methyl 5-oxo-2-tetrahydrofurancarboxylate.
-
Solvation: Dissolve the crude acid (8.0 g) in anhydrous Methanol (MeOH, 50 mL) .
-
Catalysis: Add a catalytic amount of Thionyl Chloride (
, 0.5 mL) or conc. at 0°C.-
Note:
is preferred for generating anhydrous HCl in situ.
-
-
Reflux: Stir at RT for 4 hours or mild reflux for 1 hour.
-
Purification:
Visualization: Synthesis Pathway
Figure 2: Step-by-step synthetic pathway preserving stereochemistry.
Applications in Drug Discovery
Researchers utilize this scaffold primarily for its ability to introduce the tetrahydrofuran (THF) ring—a pharmacophore found in various bioactive agents—with defined stereochemistry.
-
Nucleoside Analogues:
-
Used as a precursor for 2',3'-dideoxy-2',3'-didehydronucleosides (e.g., D4T analogues) which are potent HIV reverse transcriptase inhibitors.
-
-
Natural Product Synthesis:
-
Amphidinolides: The THF core of Amphidinolide N (a cytotoxic macrolide) can be constructed using this lactone as a starting template.
-
Monatin: Synthesis of the high-intensity sweetener Monatin involves this intermediate.
-
-
Peptidomimetics:
-
The ring acts as a constrained glutamate analogue, useful in probing glutamate receptors (iGluR/mGluR) with restricted conformational freedom.
-
Stability & Storage (Self-Validating Handling)
To ensure experimental integrity, adhere to these handling protocols:
-
Hydrolysis Risk: As a lactone-ester, the molecule is susceptible to ring-opening hydrolysis in basic media. Validation: Check pH of aqueous workups; keep < pH 8.
-
Storage: Store at 2–8°C under inert gas (
or Ar). -
QC Check:
NMR (CDCl₃) should show a characteristic multiplet for the -proton around 4.8–5.0 ppm. A shift upfield suggests hydrolysis to the hydroxy-diacid.
References
-
Synthesis from Glutamic Acid
-
Stereochemical Mechanism
- Title: 5-Oxo-2-tetrahydrofurancarboxylic acid from glutamic acid (Mechanism Discussion).
-
Source: ScienceMadness / J. Chem. Educ. Ref 67, 173 (1990).
-
URL:
-
Applications in Natural Products
-
Title: The Tetrahydrofuran Motif in Polyketide Marine Drugs (Amphidinolide Synthesis).[6]
- Source: Marine Drugs (MDPI), 2022.
-
URL:
-
-
Chemical Properties & Safety
-
Title: Methyl 5-oxotetrahydrofuran-2-carboxylate | CID 558879.[7]
- Source: PubChem (NIH).
-
URL:
-
Sources
- 1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]
- 2. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Tetrahydro-5-oxo-2- furancarboxyli | 4344-84-7 [chemicalbook.com]
- 5. 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 5-oxotetrahydrofuran-2-carboxylate | C6H8O4 | CID 558879 - PubChem [pubchem.ncbi.nlm.nih.gov]
